1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate
Description
This compound is a naphthalene-based benzoate ester featuring a hydrazono-methyl linker and a substituted acetamide moiety. Its structure integrates a 3-methylbenzoate group esterified to a naphthalen-2-yl ring, which is further functionalized with a hydrazone bridge connected to a naphthalen-1-ylamino-2-oxoacetyl unit. The molecule’s complexity arises from its multi-component architecture, combining aromatic, amide, and hydrazone functionalities. It is synthesized via condensation reactions involving hydrazono intermediates, as described in protocols analogous to those in and . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive hydrazones and triazoles, which are known for cytotoxic, antimicrobial, and enzyme-inhibitory properties .
Properties
CAS No. |
769152-71-8 |
|---|---|
Molecular Formula |
C31H23N3O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C31H23N3O4/c1-20-8-6-12-23(18-20)31(37)38-28-17-16-22-10-2-4-13-24(22)26(28)19-32-34-30(36)29(35)33-27-15-7-11-21-9-3-5-14-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+ |
InChI Key |
UPSPHHRXRLCHHT-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Chemical Reactions Analysis
SALOR-INT L388645-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L388645-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L388645-1EA involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Hydrazone Derivatives
- N-(Naphthalen-1-yl)-2-oxo-N’-phenylpropanehydrazonamide (2a): Structure: Simplifies the target compound by replacing the 3-methylbenzoate group with a phenyl ring and omitting the naphthalen-2-yl ester. Synthesis: Prepared via refluxing 1-arylhydrazono-1-chloroacetone with 1-naphthylamine in ethanol ().
- 1-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate: Structure: Replaces the 3-methylbenzoate with a 3,4-dimethoxybenzoate group and substitutes the naphthalen-1-ylamino unit with an m-tolylamino group. Impact of Substituents: The electron-donating methoxy groups enhance solubility in polar solvents but may reduce membrane permeability compared to the methyl group in the target compound .
Triazole Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
- Structure : Features a triazole ring instead of a hydrazone linker, with a naphthalen-1-yloxy group and phenylacetamide.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), differing from the hydrazone-based route of the target compound ().
- Functional Implications : The triazole’s rigidity and hydrogen-bonding capacity may enhance binding to biological targets compared to the hydrazone’s flexibility .
Physicochemical and Spectral Properties
Biological Activity
1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant, antidiabetic, and antibacterial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes multiple naphthalene rings and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 522.55 g/mol.
Antioxidant Activity
Antioxidant assays are crucial for evaluating the ability of compounds to scavenge free radicals. Research indicates that naphthalene derivatives exhibit significant antioxidant properties. For instance, related compounds have shown moderate to good antioxidant activities measured through various methods such as DPPH and FRAP assays.
Table 1: Antioxidant Activity of Naphthalene Derivatives
| Compound | DPPH IC50 (µM) | FRAP (mg AAE/g) |
|---|---|---|
| Naphthalene derivative 1 | 100.044 | 25.6 |
| Naphthalene derivative 2 | 247.463 | 30.1 |
| Reference compound (Vanillin) | 466.626 | 20.4 |
The above table summarizes the antioxidant capacity of selected naphthalene derivatives, indicating that the compounds derived from naphthalene can effectively reduce oxidative stress.
Antidiabetic Activity
The antidiabetic potential of naphthalene-based compounds has been investigated using enzyme inhibition assays targeting α-amylase and α-glucosidase. In studies, certain derivatives demonstrated promising inhibitory effects, suggesting their utility in managing diabetes.
Table 2: Antidiabetic Activity of Naphthalene Derivatives
| Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (mM) |
|---|---|---|
| Naphthalene derivative 1 | 148.126 | 171.559 |
| Reference drug (Acarbose) | 107.786 | Not applicable |
These results indicate the effectiveness of certain naphthalene derivatives as potential antidiabetic agents, with some showing comparable activity to established drugs.
Antibacterial Activity
The antibacterial properties of naphthalene derivatives have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies show variable activity levels depending on the specific structure of the compound.
Table 3: Antibacterial Activity Against Selected Bacteria
| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
|---|---|---|---|
| Naphthalene derivative 1 | 12 | 15 | 10 |
| Naphthalene derivative 2 | 8 | 9 | No activity |
| Control (Ciprofloxacin) | >20 | >20 | >20 |
The data suggests that while some derivatives exhibit significant antibacterial activity, others may be less effective, highlighting the importance of structural variations in determining biological efficacy.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various naphthalene derivatives similar to our compound of interest:
- Study on Schiff Bases : A study synthesized several Schiff bases from naphthalene derivatives and evaluated their biological activities against bacterial strains and their antioxidant properties, demonstrating promising results comparable to traditional antibiotics .
- Metal Complexes : Research involving metal complexes derived from naphthalene-based ligands showed enhanced biological activity against bacterial strains, suggesting that coordination with metal ions could amplify the therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
